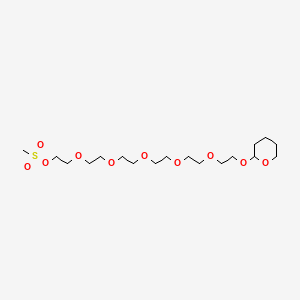

Ms-PEG6-THP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ms-PEG6-THP involves the reaction of methanesulfonyl chloride with a PEG-based alcohol. The reaction typically occurs under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ms-PEG6-THP undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction Reactions: The PEG backbone can undergo oxidation or reduction, although these reactions are less common in the context of PROTAC synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions are typically new PEG-based linkers or modified PROTAC molecules with different functional groups, enhancing their ability to target specific proteins .

Scientific Research Applications

Ms-PEG6-THP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ms-PEG6-THP functions as a linker in PROTAC molecules, which consist of two ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

PEG-based Linkers: Other PEG-based linkers, such as PEG4-THP and PEG8-THP, are similar in structure and function to Ms-PEG6-THP.

Alkyl-Chain Linkers: Compounds like C6-THP and C8-THP, which have alkyl chains instead of PEG backbones, are also used in PROTAC synthesis.

Uniqueness

This compound is unique due to its specific PEG6 backbone, which provides optimal flexibility and solubility for PROTAC molecules. This enhances the ability of PROTACs to effectively bring target proteins and ubiquitin ligases together, leading to efficient protein degradation .

Biological Activity

Ms-PEG6-THP is a polyethylene glycol (PEG)-based compound that incorporates a tetrahydropyran (THP) group. This compound is primarily utilized in the field of drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade specific target proteins by leveraging the ubiquitin-proteasome system within cells. The unique structure of this compound enhances its solubility and biocompatibility, making it a valuable tool in biochemical applications aimed at targeted protein degradation.

The primary biological activity of this compound lies in its function as a linker in PROTAC technology. It connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity facilitates the ubiquitination of the target protein, which is subsequently degraded by the proteasome. Such mechanisms are crucial in therapeutic strategies targeting diseases characterized by the overexpression of specific proteins, including various cancers.

Applications in Research and Medicine

This compound has several applications in biochemistry and medicinal chemistry, including:

- Targeted Protein Degradation : Enhancing the efficacy of PROTACs by improving their binding affinity and specificity to target proteins.

- Biochemical Assays : Used in interaction studies to analyze binding affinities between target proteins and E3 ligases through techniques like co-immunoprecipitation and mass spectrometry.

Comparative Analysis with Similar Compounds

The following table highlights some compounds structurally similar to this compound, emphasizing their unique features:

| Compound Name | Description | Unique Features |

|---|---|---|

| Ms-PEG4-THP | A shorter PEG variant | Lower hydrophilicity; may affect solubility |

| Ms-PEG5-Azide | Contains an azide group instead of THP | Suitable for click chemistry applications |

| Ms-PEG5-THP | Similar compound with slightly shorter PEG | Offers different flexibility and stability |

This compound stands out due to its specific chain length and THP moiety, providing optimal flexibility and stability for PROTAC synthesis. Its balanced hydrophilicity and hydrophobicity enhance its applicability across various biochemical contexts.

Study on PROTAC Efficacy

Recent studies have demonstrated the efficacy of PROTACs utilizing this compound in degrading overexpressed proteins in cancer cell lines. For instance, a study published in ACS Chemical Biology reported that PROTACs linked with this compound exhibited significantly improved degradation rates compared to traditional small molecule inhibitors. The study utilized quantitative mass spectrometry to measure the degradation efficiency, revealing that the incorporation of PEG linkers enhanced cellular uptake and target engagement.

Pharmacokinetics and Biodistribution

Research on PEGylated compounds has shown that increasing the molecular weight of PEG improves pharmacokinetics by prolonging circulation time in vivo. A study evaluating biodistribution patterns found that PEGylated particles exhibited extended circulation times exceeding 12 hours compared to non-modified counterparts, indicating that this compound could similarly enhance the pharmacokinetic profiles of therapeutic agents when used as a linker in PROTACs .

Biocompatibility Studies

Studies focusing on the biocompatibility of PEG derivatives have highlighted how modifications like PEGylation can optimize drug stability and reduce nonspecific interactions with proteins. The stealth effect provided by PEG chains minimizes macrophage uptake, thereby enhancing therapeutic efficacy .

Properties

Molecular Formula |

C18H36O10S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C18H36O10S/c1-29(19,20)28-17-15-25-13-11-23-9-7-21-6-8-22-10-12-24-14-16-27-18-4-2-3-5-26-18/h18H,2-17H2,1H3 |

InChI Key |

PCSQWQKEAAOPKF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.